molecular formula C9H11NS B8039494 5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene

5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B8039494
M. Wt: 165.26 g/mol
InChI Key: UOYVDGXAECHVGO-UHFFFAOYSA-N
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Description

5-(Isothiocyanatomethyl)bicyclo[221]hept-2-ene is a chemical compound with the molecular formula C8H9NS It is a derivative of norbornene, a bicyclic hydrocarbon, and contains an isothiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene typically involves the reaction of thiocyanic acid with 2,5-norbornadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the bicyclic structure can undergo addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative.

Scientific Research Applications

5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophiles, such as amines and thiols, present in proteins and other biomolecules. This reactivity allows the compound to modify the structure and function of these molecules, which can be exploited in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other norbornene derivatives. This makes it particularly valuable in applications requiring specific chemical modifications.

Properties

IUPAC Name

5-(isothiocyanatomethyl)bicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c11-6-10-5-9-4-7-1-2-8(9)3-7/h1-2,7-9H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYVDGXAECHVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC(C1C=C2)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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